5-ブロモ-4-クロロチオフェン-2-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

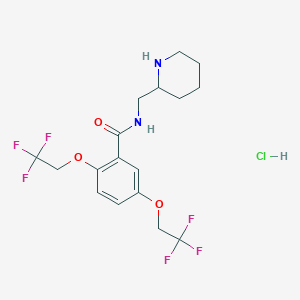

“Methyl 5-bromo-4-chlorothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4BrClO2S . It has a molecular weight of 255.52 . This compound is used as a building block in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-4-chlorothiophene-2-carboxylate” can be represented by the SMILES notation: O=C(OC)C1=CC(Cl)=C(Br)S1 . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis

“Methyl 5-bromo-4-chlorothiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

1. レジオレギュラーなチオフェン系共役ポリマーの合成 5-ブロモ-4-クロロチオフェン-2-カルボン酸メチルは、レジオレギュラーなチオフェン系共役ポリマーの合成に使用されます . これらのポリマーは、優れた光学特性と導電性を持ち、電子用途の中心的な存在となっています . 合成には、ニッケル系およびパラジウム系の触媒系が用いられます .

電子およびオプトエレクトロニクス用途

合成されたチオフェン系共役ポリマーは、電子およびオプトエレクトロニクスデバイスで使用されます . ポリマーは、電子、オプトエレクトロニクス、化学感受性、液晶性、高導電性などの魅力的な特性を示しています .

直接アリール化重合(DArP)プロトコル

DArPプロトコルは、制御された分子量、低い多分散性指数、高いレジオレギュラー性、および調整可能なオプトエレクトロニクス特性を持つポリマーを合成するために使用されます . この方法は、毒性のある前駆体を使用したアリーレンジボロン酸/ジボロン酸エステルおよびジスタニルアリーレンの合成を回避するため、費用対効果が高く、環境に優しい方法です .

電気化学的還元

5-ブロモ-4-クロロチオフェン-2-カルボン酸メチルは、過塩素酸テトラメチルアンモニウムを含むジメチルホルムアミド中で、炭素カソード上で電気化学的に還元できます .

1,4-ビス(5-クロロチオフェン)-ブタ-1,3-ジインのモノマーの合成

この化合物は、1,4-ビス(5-クロロチオフェン)-ブタ-1,3-ジインのモノマーの合成に使用されます .

5-クロロ-2-[(トリメチルシリル)-エチニル]チオフェンの合成

5-ブロモ-4-クロロチオフェン-2-カルボン酸メチルは、5-クロロ-2-[(トリメチルシリル)-エチニル]チオフェンの合成にも使用されます .

Safety and Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

作用機序

Target of Action

The primary targets of Methyl 5-bromo-4-chlorothiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Mode of Action

It is known that the bromine and chlorine atoms in the compound could potentially interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

It is predicted to have high gi absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor .

Result of Action

The molecular and cellular effects of Methyl 5-bromo-4-chlorothiophene-2-carboxylate’s action are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-4-chlorothiophene-2-carboxylate. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These conditions help maintain the stability of the compound and may influence its efficacy .

特性

IUPAC Name |

methyl 5-bromo-4-chlorothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVUUBLIWLTTFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)

![3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2382606.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide](/img/structure/B2382608.png)

![2-(5-chlorothiophen-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2382611.png)